N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8536952
InChI: InChI=1S/C14H12N2O3S3/c1-8-3-6-11(20-8)13(17)16-14-15-10-5-4-9(22(2,18)19)7-12(10)21-14/h3-7H,1-2H3,(H,15,16,17)
SMILES: CC1=CC=C(S1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Molecular Formula: C14H12N2O3S3
Molecular Weight: 352.5 g/mol

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE

CAS No.:

Cat. No.: VC8536952

Molecular Formula: C14H12N2O3S3

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE -

Specification

Molecular Formula C14H12N2O3S3
Molecular Weight 352.5 g/mol
IUPAC Name 5-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Standard InChI InChI=1S/C14H12N2O3S3/c1-8-3-6-11(20-8)13(17)16-14-15-10-5-4-9(22(2,18)19)7-12(10)21-14/h3-7H,1-2H3,(H,15,16,17)
Standard InChI Key GGCAYAQYGQEGHS-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Canonical SMILES CC1=CC=C(S1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s IUPAC name, N-(6-methanesulfonyl-13-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide, reflects its bipartite structure:

  • Benzothiazole Core: A bicyclic system comprising a benzene ring fused to a thiazole (five-membered ring with nitrogen and sulfur atoms). The methanesulfonyl (-SO2_2CH3_3) group at the 6-position introduces strong electron-withdrawing characteristics, enhancing reactivity and binding affinity .

  • Thiophene Carboxamide Substituent: A 5-methylthiophene ring linked to a carboxamide group. The methyl group at the 5-position contributes to lipophilicity, while the carboxamide enables hydrogen bonding with biological targets .

The SMILES notation (Cc1ccc(C(Nc2nc(ccc(S(C)(=O)=O)c3)c3s2)=O)s1) and molecular formula (C14H12N2O3S3\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{3}\text{S}_{3}) further delineate its connectivity and stoichiometry .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValue
Molecular Weight352.46 g/mol
Partition Coefficient (logP)3.169
Water Solubility (LogSw)-3.48
Polar Surface Area63.858 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds4

Synthesis and Manufacturing

Quality Control

Critical quality attributes include:

  • Purity: ≥95% by HPLC.

  • Salt Form: Freebase (no counterions reported).

  • Storage: Glass vials or 96-tube racks at -20°C .

Biological Activity and Mechanisms

Receptor Modulation

Inclusion in the Human Receptors Annotated Library (5,376 compounds) implies affinity for GPCRs, nuclear receptors, or ion channels. The methanesulfonyl group may enhance binding to allosteric sites, as seen in sulfonamide-containing receptor antagonists .

Cytotoxicity Profile

While specific data are unavailable, structurally analogous benzothiazoles exhibit selective cytotoxicity against tumor cells (EC50_{50}: 28–290 ng/mL) via topoisomerase inhibition or reactive oxygen species generation .

Pharmacokinetic Considerations

Absorption and Distribution

  • logD (3.169): Favors passive diffusion across biological membranes.

  • Permeability: Likely high due to moderate lipophilicity and low polar surface area (63.858 Ų).

Metabolism and Excretion

  • Cytochrome P450 Interactions: Predicted substrates for CYP3A4/5, based on heterocyclic amine motifs.

  • Excretion Routes: Primarily renal, with potential biliary elimination due to sulfonate conjugation .

Applications in Drug Discovery

High-Throughput Screening

Y205-0678 is available in 1.7 million-compound stock databases, enabling large-scale screens for:

  • Antiviral Leads: Targeting viral proteases or polymerases.

  • Receptor Agonists/Antagonists: For neurodegenerative or metabolic disorders.

Structure-Activity Relationship (SAR) Studies

Modifiable sites include:

  • Methanesulfonyl Group: Replacement with sulfonamide or sulfonic acid to modulate solubility.

  • Thiophene Methyl Group: Branching or halogenation to enhance target selectivity.

Challenges and Future Directions

Limitations

  • Solubility: Poor aqueous solubility may limit oral bioavailability.

  • Synthetic Complexity: Multi-step synthesis raises production costs.

Research Opportunities

  • Prodrug Development: Phosphate or ester prodrugs to improve solubility.

  • Target Identification: Proteomic studies to elucidate binding partners.

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